BenchChemオンラインストアへようこそ!

5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Physicochemical profiling Lipophilicity Drug-likeness

Target compound is a 3,5-diaryl-1,2,4-oxadiazole with a unique ortho-methoxy (5-position) and para-methoxy (3-position) substitution pattern. This achiral solid (MW 282.29, LogP 3.17, tPSA 57.4 Ų) serves as a low-flexibility (2 rotatable bonds) reference standard for medicinal chemistry optimization of apoptosis-inducing potency and solubility. Deploy in T47D, MCF-7, or DLD-1 cell-based assays alongside lead 1d to benchmark methoxy positional SAR. Immediate availability as a screening compound; confirm pricing and purity via the vendor link.

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
Cat. No. B5885990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Molecular FormulaC16H14N2O3
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OC
InChIInChI=1S/C16H14N2O3/c1-19-12-9-7-11(8-10-12)15-17-16(21-18-15)13-5-3-4-6-14(13)20-2/h3-10H,1-2H3
InChIKeyIDGBLHUQKHVYFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Structural Identity and Compound Class for Procurement Decision-Making


5-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (ChemBridge ID: 5688356, molecular formula C₁₆H₁₄N₂O₃, MW 282.29 g/mol) is a 3,5-diaryl-substituted 1,2,4-oxadiazole screening compound supplied as an achiral free-form solid . This compound belongs to the 3-aryl-5-aryl-1,2,4-oxadiazole chemical series first reported by Zhang et al. (2005) as a new class of apoptosis inducers and potential anticancer agents, with a lead compound (1d) demonstrating activity against breast and colorectal cancer cell lines [1]. The series garnered a follow-up medicinal chemistry optimization campaign aimed at improving aqueous solubility through substitutions at the 2- and 3-positions of the 3-aryl ring [2].

Why 3,5-Diaryl-1,2,4-oxadiazole Analogs Cannot Be Interchanged: Structural Determinants of Biological and Physicochemical Differentiation


Substitution patterns on the 3-aryl and 5-aryl rings of 1,2,4-oxadiazoles critically govern both apoptosis-inducing potency and physicochemical properties. Zhang et al. demonstrated that the nature of substituents on both aryl rings dramatically affects biological activity: replacement of the 3-phenyl with pyridyl and use of substituted five-membered heterocycles in the 5-position were essential structural features for activity in the lead series [1]. The follow-up study by Kemnitzer et al. explicitly showed that small substitutions (methyl, hydroxymethyl) at the 2-position of the 3-aryl ring, combined with specific 5-aryl furan replacements, produced analogs with markedly improved aqueous solubility and in vivo efficacy [2]. Therefore, the specific ortho-methoxy substitution on the 5-phenyl ring and para-methoxy on the 3-phenyl ring in the target compound is not a trivial structural variation; it directly impacts LogP, solubility, hydrogen-bonding capacity, and potentially target engagement. Generic substitution with an unsubstituted or differently substituted 3,5-diaryl-1,2,4-oxadiazole risks altering both biological activity profile and formulation properties.

Quantitative Differentiation Evidence for 5-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole vs. Closest Analogs


Ortho-Methoxy Positioning on the 5-Aryl Ring: LogP and Topological Polar Surface Area (tPSA) Differentiation vs. the Unsubstituted 5-Phenyl Analog

The target compound carries a 2-methoxy substituent on the 5-phenyl ring, distinguishing it from the simpler analog 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole (CAS 36364-17-7) which bears an unsubstituted 5-phenyl ring. The o-methoxy group increases the computed LogP to 3.17 (vs. an estimated ~2.5–2.8 for the non-methoxylated analog based on additive fragment contributions) and raises the topological polar surface area (tPSA) to 57.4 Ų . The o-methoxy group also introduces additional hydrogen-bond acceptor capacity (Hacc = 5 vs. 3–4 for the des-methoxy analog), which can influence target binding and pharmacokinetics .

Physicochemical profiling Lipophilicity Drug-likeness Lead optimization

Regioisomeric Differentiation: 5-(2-Methoxyphenyl)-3-(4-methoxyphenyl) vs. 5-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

The position of the methoxy substituent on the 5-phenyl ring (ortho vs. meta) creates distinct electronic and steric environments. In the Zhang et al. SAR study of 3-aryl-5-aryl-1,2,4-oxadiazoles, the nature and position of substituents on the 5-aryl ring were found to be critical for caspase activation and cell-based apoptosis activity: the lead compound 1d contained a 3-chlorothiophen-2-yl group at the 5-position, and replacement with other five-membered heterocycles or substituted phenyl groups modulated potency [1]. The ortho-methoxy group in the target compound introduces steric bulk adjacent to the oxadiazole ring, potentially restricting the conformational flexibility of the 5-aryl group relative to the oxadiazole core. By contrast, the meta-methoxy regioisomer (5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole) positions the methoxy group further from the oxadiazole ring, reducing steric constraints. This conformational difference may translate into differential target engagement in the apoptosis pathway, consistent with the SAR reported by Zhang et al. [1].

Structure–activity relationship Regioisomerism Apoptosis induction Medicinal chemistry

Aqueous Solubility as a Differentiation Factor: LogSW = -3.97 vs. Optimized Analogs from Follow-Up Studies

The target compound exhibits a computed LogSW (log of aqueous solubility) of -3.97, corresponding to an estimated aqueous solubility of approximately 30 μg/mL (107 μM) at neutral pH . This is a critical differentiation parameter because the follow-up study by Kemnitzer et al. (2009) explicitly sought to improve aqueous solubility within this series, finding that unsubstituted or simple 3,5-diaryl-1,2,4-oxadiazoles often suffered from poor solubility limiting in vivo development [1]. Compounds with improved solubility profiles (achieved through hydroxymethyl substitution and furan replacement of the 5-aryl group) demonstrated in vivo efficacy in tumor models via intravenous administration [1]. The target compound's solubility, while modest, positions it as a suitable in vitro screening tool, but researchers requiring in vivo-capable analogs should consider the solubility-optimized derivatives reported by Kemnitzer et al. [1]. The LogSW = -3.97 serves as a baseline for comparison when evaluating solubility-optimized analogs from the same series.

Aqueous solubility LogSW Formulation In vivo efficacy

Target Engagement Potential: Class-Level Evidence for Apoptosis Induction via Caspase Activation vs. Inactive 1,3,4-Oxadiazole Regioisomers

The 1,2,4-oxadiazole core is a critical determinant of biological activity. Zhang et al. discovered this series through a caspase- and cell-based high-throughput screening assay specifically designed to identify apoptosis inducers [1]. The lead compound 1d demonstrated activity against T47D (breast) and DLD-1 (colorectal) cancer cell lines, with flow cytometry confirming G1 phase arrest followed by apoptosis induction [1]. Importantly, the molecular target was identified as TIP47 (IGF II receptor binding protein) using a photoaffinity labeling approach [1]. This class-level mechanism is distinct from 1,3,4-oxadiazole derivatives, which are more commonly associated with antimicrobial, anti-inflammatory, and enzyme inhibitory activities (e.g., urease, α-glucosidase inhibition) rather than apoptosis induction [2]. Therefore, a 1,3,4-oxadiazole analog with identical aryl substituents would be expected to engage entirely different biological targets and pathways.

Apoptosis Caspase activation Cancer cell lines Chemical genetics

Rotatable Bond Count and Conformational Flexibility: 2 Rotatable Bonds vs. Higher-Flexibility Analogs

The target compound contains exactly 2 rotatable bonds (the two aryl–oxadiazole linkages) . This represents a relatively rigid, conformationally constrained scaffold compared to common 1,2,4-oxadiazole derivatives bearing benzyl, alkyl, or piperazinyl linkers that introduce additional rotatable bonds (e.g., 3-(4-chlorobenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole, which contains 3 rotatable bonds; or 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propanone with 6+ rotatable bonds). Lower rotatable bond count is generally associated with improved ligand efficiency, reduced entropic penalty upon target binding, and potentially higher selectivity [1]. The conformational rigidity of this compound may confer advantages in target engagement specificity within the apoptosis pathway, although direct comparative binding data are not available.

Conformational analysis Ligand efficiency Binding entropy Drug design

Optimal Research and Procurement Application Scenarios for 5-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole


Apoptosis Pathway Screening in Breast and Colorectal Cancer Cell Panels

This compound is best deployed as a structurally defined chemical probe in caspase-activation and cell-viability screening assays using breast cancer (e.g., T47D, MCF-7) and colorectal cancer (e.g., DLD-1) cell lines, following the experimental framework of Zhang et al. [1]. The 3-aryl-5-aryl-1,2,4-oxadiazole scaffold is mechanistically linked to TIP47-dependent apoptosis induction. Researchers should use this compound alongside the reported lead 1d (5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) as a reference control to assess the impact of methoxy substitution on potency and selectivity in their specific cell lines of interest [1].

Physicochemical Property Benchmarking in 1,2,4-Oxadiazole Lead Optimization Programs

With its well-characterized LogP (3.17), tPSA (57.4 Ų), LogSW (-3.97), and hydrogen-bond donor/acceptor profile, this compound serves as a useful reference standard for medicinal chemistry teams optimizing 3,5-diaryl-1,2,4-oxadiazole series [1]. Its moderate solubility (LogSW -3.97) makes it a suitable baseline for comparing the solubility improvements achieved through structural modifications such as those reported by Kemnitzer et al. (e.g., hydroxymethyl substitution, furan replacement) [2]. This compound can help teams calibrate their property optimization efforts against a defined benchmark within the same chemical series.

Structure–Activity Relationship Studies on Methoxy Substituent Position Effects in Aryl-Oxadiazoles

The distinct ortho-methoxy (5-position) and para-methoxy (3-position) substitution pattern makes this compound a valuable tool for probing the SAR of methoxy positional effects in diaryl-oxadiazole series. Researchers can directly compare this compound against its regioisomer 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole to determine whether ortho vs. meta methoxy positioning on the 5-aryl ring alters apoptosis-inducing activity, consistent with the SAR trends reported by Zhang et al. [1]. Such systematic regioisomeric comparisons are essential for establishing robust SAR models in medicinal chemistry programs.

Conformational Restriction Studies in Fragment-Based Drug Discovery

With only 2 rotatable bonds and a rigid 3,5-diaryl-1,2,4-oxadiazole core, this compound is well-suited as a low-flexibility scaffold for fragment-based or structure-based drug design campaigns [1]. Its low rotatable bond count aligns with established drug-likeness principles (Veber et al., 2002) that associate reduced conformational flexibility with improved oral bioavailability potential [2]. Computational chemists and structural biologists can use this compound as a rigid core for docking studies against TIP47 or related IGF II receptor pathway proteins to guide fragment growing or linking strategies.

Quote Request

Request a Quote for 5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.